![molecular formula C10H21NO2 B8018421 Methyl[3-(2-propyl-1,3-dioxolan-2-yl)propyl]amine](/img/structure/B8018421.png)
Methyl[3-(2-propyl-1,3-dioxolan-2-yl)propyl]amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl[3-(2-propyl-1,3-dioxolan-2-yl)propyl]amine is an organic compound that features a dioxolane ring, which is a five-membered ring containing two oxygen atoms
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl[3-(2-propyl-1,3-dioxolan-2-yl)propyl]amine typically involves the formation of the dioxolane ring through the reaction of a carbonyl compound with a diol in the presence of an acid catalyst. For example, the reaction between 2-propyl-1,3-dioxolane and a suitable amine precursor under acidic conditions can yield the desired compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Catalysts such as toluenesulfonic acid or Lewis acids like zirconium tetrachloride can be employed to facilitate the reaction .
化学反应分析
Types of Reactions: Methyl[3-(2-propyl-1,3-dioxolan-2-yl)propyl]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄).
Reduction: Reduction can be achieved using hydrogen gas (H₂) in the presence of nickel (Ni) or rhodium (Rh) catalysts.
Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: KMnO₄, OsO₄, CrO₃/Py
Reduction: H₂/Ni, H₂/Rh, LiAlH₄, NaBH₄
Substitution: Alkyl halides, acyl chlorides, RLi, RMgX
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
科学研究应用
Methyl[3-(2-propyl-1,3-dioxolan-2-yl)propyl]amine has several scientific research applications:
Biology: The compound can be utilized in the study of enzyme mechanisms and as a probe for biological pathways involving amine groups.
Industry: Used in the production of polymers, resins, and other materials with specialized properties.
作用机制
The mechanism of action of Methyl[3-(2-propyl-1,3-dioxolan-2-yl)propyl]amine involves its interaction with molecular targets such as enzymes or receptors. The dioxolane ring can act as a stabilizing group, enhancing the compound’s binding affinity to its targets. The amine group can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s activity .
相似化合物的比较
- 3-(2-Methyl-1,3-dioxolan-2-yl)-1-propanamine
- 2-(2-Methyl-1,3-dioxolan-2-yl)-1,1-diphenylethanol
- 2-[3-(2-Methyl-1,3-dioxolan-2-yl)propyl]-1H-isoindole-1,3(2H)-dione
Comparison: Methyl[3-(2-propyl-1,3-dioxolan-2-yl)propyl]amine is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity patterns and binding affinities, making it valuable for specific applications in synthesis and research .
属性
IUPAC Name |
N-methyl-3-(2-propyl-1,3-dioxolan-2-yl)propan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO2/c1-3-5-10(6-4-7-11-2)12-8-9-13-10/h11H,3-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHNLTIZVQZKWIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1(OCCO1)CCCNC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
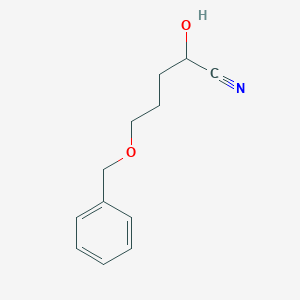
![N-methyl-N-[(E)-1-pyridin-3-ylethylideneamino]methanamine](/img/structure/B8018346.png)
![Piperazine, 1-[2-(4-chlorophenyl)ethyl]-4-(3,5-dimethoxybenzoyl)-](/img/structure/B8018352.png)

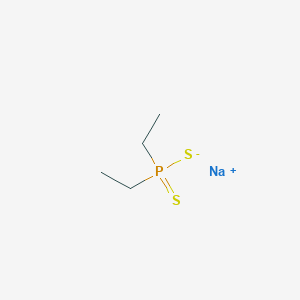
![2-[2-[2-(1,1-Dideuteriodecoxy)ethoxy]ethoxy]ethanol](/img/structure/B8018393.png)
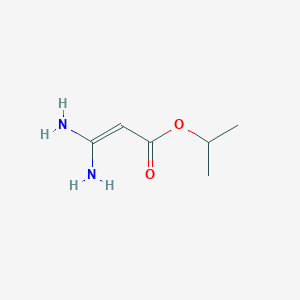
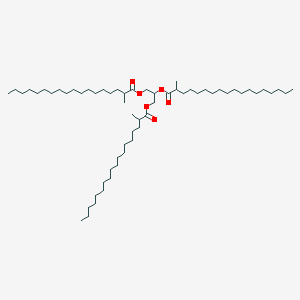
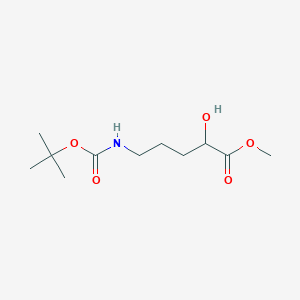
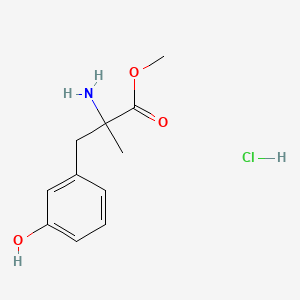
![Sodium;2-[3-(4,5-dimethyl-1,3-thiazol-2-yl)-5-(4-methoxyphenyl)tetrazol-3-ium-2-yl]terephthalate](/img/structure/B8018430.png)

![N-[[4-[2-(diethylamino)ethoxy]phenyl]methylideneamino]phthalazin-1-amine](/img/structure/B8018447.png)
![4-[(2E)-2-[[4-[2-(diethylamino)ethoxy]phenyl]methylidene]hydrazinyl]benzenesulfonic acid](/img/structure/B8018451.png)
